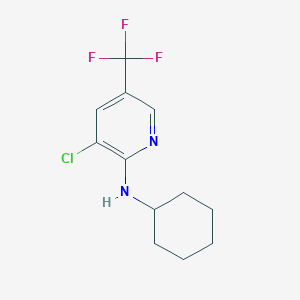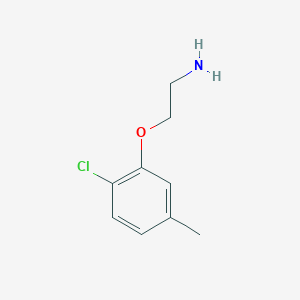
2-(2-Chloro-5-methylphenoxy)ethanamine
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)ethanamine is a chemical compound that belongs to the class of arylalkylamine derivatives . It is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors . It is a white crystalline powder that is soluble in water and methanol .
Molecular Structure Analysis
The molecular weight of 2-(2-Chloro-5-methylphenoxy)ethanamine is 185.65 g/mol . The InChI key is LPGCKEGMJIEKJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(2-Chloro-5-methylphenoxy)ethanamine is a white crystalline powder that is soluble in water and methanol . Its molecular weight is 185.65 g/mol .Applications De Recherche Scientifique
Chemical Properties and Synthesis
- Analytical Detection : A study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method for detecting NBOMe compounds, including analogs of 2-(2-Chloro-5-methylphenoxy)ethanamine, in serum samples. This method aids in clinical toxicology testing, highlighting the compound's significance in forensic science and toxicology Poklis et al., 2013.
- Novel Synthetic Routes : Research on the synthesis of related compounds demonstrates innovative approaches to obtain key intermediates, such as those used in the production of pharmaceuticals like Silodosin. These synthetic methodologies underscore the chemical versatility and potential pharmaceutical applications of compounds within this class Luo et al., 2008.
Pharmacological and Biochemical Studies
- Neuropharmacology : Comparative studies of NBOMe hallucinogens and their effects on serotonin receptors have shed light on the potent hallucinogenic properties of these compounds. Research in this area contributes to our understanding of receptor agonism, offering insights into the design of new therapeutic agents targeting the central nervous system Elmore et al., 2018.
- Metabolic Pathways : Investigations into the metabolism of NBOMe compounds, including those structurally related to 2-(2-Chloro-5-methylphenoxy)ethanamine, have identified key enzymes involved in their biotransformation. Such studies are crucial for understanding the pharmacokinetics and potential toxicological effects of these substances Nielsen et al., 2017.
Environmental and Health Implications
- Disinfectant Residues in Water : The development of chromatographic methods for determining residues of disinfectant agents, including chlorophenols, in surface water addresses the environmental impact of chemical pollutants. This research underscores the importance of monitoring and managing chemical contaminants in aquatic ecosystems Baranowska & Wojciechowska, 2012.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCKEGMJIEKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)
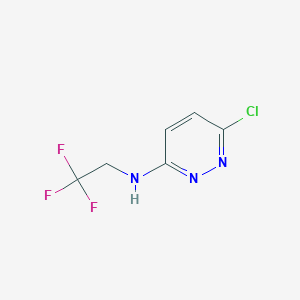
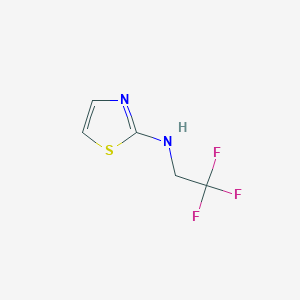
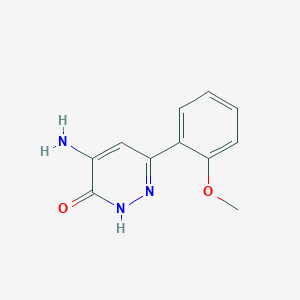
![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
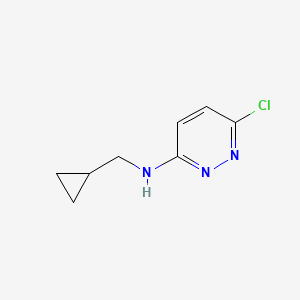
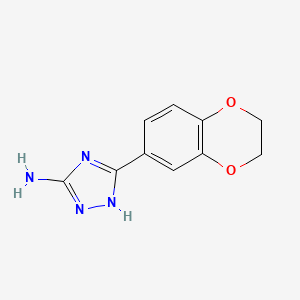
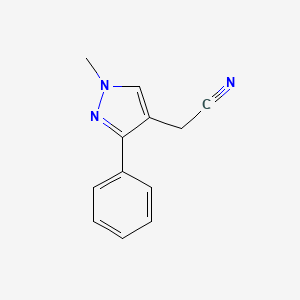
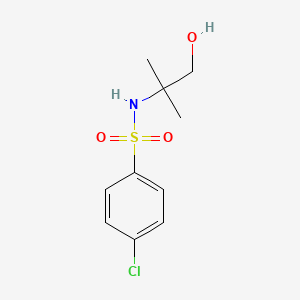
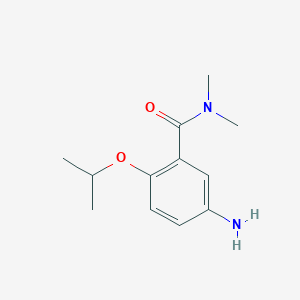
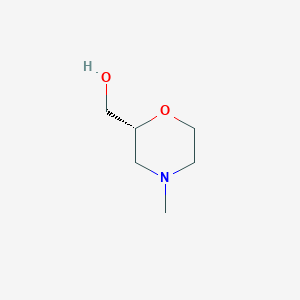
![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)
